REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([S:10](=[O:11])(=[O:12])[Cl:13])[cH:5][cH:6][c:7]1[O:8][CH3:9].[C:21]([CH3:22])([CH3:23])([CH3:24])[NH2:25].[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[Cl:39][CH2:40][Cl:41].[OH:26][C:27]([CH2:28][C:29]([C:30](=[O:31])[OH:32])([CH2:33][C:34](=[O:35])[OH:36])[OH:37])=[O:38]>>[Br:1][c:2]1[cH:3][c:4]([S:10](=[O:11])(=[O:12])[NH:25][C:21]([CH3:22])([CH3:23])[CH3:24])[cH:5][cH:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(S(=O)(=O)Cl)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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Type
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product
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Smiles
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COc1ccc(S(=O)(=O)NC(C)(C)C)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |